4-Bromo-1,1-dimethoxybutane is a bifunctional organic intermediate featuring two key reactive sites with orthogonal stability: a terminal alkyl bromide amenable to nucleophilic substitution or organometallic functionalization, and a dimethyl acetal group. This acetal serves as a stable protecting group for a butanal moiety, remaining inert to basic, nucleophilic, and reductive conditions that readily transform the alkyl bromide end.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3hsfGHMF-xdh0LuDtUb74fmDjfsPu1hdt6nPe_N8KAtFMsH3qT-EeGFdta4VQzBR17Oqb9dwUwrz7j4axSqKzqgDIwZ04FLHvEhE7dhWYBmKnMVBWt1PhWCC1nW533I8sjBuNY0R-2tXi1j42r955rH7KA0rp-0rBgbaJIhK7czDJPWP4Q3WZmMhaqaoIwqMN5S8lp18%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoJ1Vn3ESxXIE7G0m8efhdZI0nOv6oCwt68M7ENLy8wBPKn_xTWczEFLhN5lEB_-wg8Ojzm_EhleTmIEPgvi0qEQKm3zLHpTxOdoYJqtPEEDd0PoSULHmi2dVXSWqvR1JVWhG0uwNvaF2m6JYgh1s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTQaGfzipartXXS2RQ6Mx6h3M4MFtuImScE-QT38Rig0cuaTiR6rATw7k5kgiN_C0leyd-4u72_XLrygpVXrgPBGnCRD4rnfqeBhc0kPqAiO7xn1XNJBnG4JrsZ083q4I_TX6QZu9wc0sYF23kOY-ZqeSPo5Puud5aKVHdk3Kg4v6nNDmIYeXymAEFkWM%3D)] This structure allows for the precise, stepwise introduction of a four-carbon chain with a latent aldehyde, a critical sequence in the synthesis of complex organic molecules.
Procuring a close analog instead of 4-Bromo-1,1-dimethoxybutane introduces significant process limitations. Using the unprotected aldehyde, 4-bromobutanal, results in poor process stability, as the aldehyde is incompatible with the basic or organometallic reagents needed to react with the bromide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoJ1Vn3ESxXIE7G0m8efhdZI0nOv6oCwt68M7ENLy8wBPKn_xTWczEFLhN5lEB_-wg8Ojzm_EhleTmIEPgvi0qEQKm3zLHpTxOdoYJqtPEEDd0PoSULHmi2dVXSWqvR1JVWhG0uwNvaF2m6JYgh1s%3D)] Opting for a less reactive halide, such as 4-chloro-1,1-dimethoxybutane, necessitates harsher reaction conditions (e.g., higher temperatures) for nucleophilic substitution or Grignard formation, which can compromise the integrity of other sensitive functional groups in a complex intermediate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET_j-5rRJ01r_mBTluciSXuPqPOHUKTloYFGCfJCWFXykdhUcBloKtFdkvE4znGqfviMPaOQk2dSfN1hsvFRexBWT1ZeMa_FoBjCezUOypBOZMA_fKK9zrgCaYPpZlNDP9_y_A10h8myJHkwqGyJzCPQbCD7Nw6aS06E9_YSCwZ7tUUSQyRtEE6E8Le-n1el9s4b5sn-EpHeD1iZghIAeqbXvfkxpIphEVWTa_lWory56I-623xyZa2uLn-GADK1LN9hZEdPypPb7T2MTVw2ObHg2IxouH1yflIYGa5zo%3D)] Finally, attempting to use a symmetric precursor like 1,4-dibromobutane for selective mono-functionalization is notoriously difficult, often leading to mixtures of mono- and di-substituted products and unwanted side reactions, thereby complicating purification and reducing yield.
The dimethyl acetal group of 4-Bromo-1,1-dimethoxybutane is stable towards a wide range of basic and nucleophilic reagents, including organometallics like Grignard reagents and reducing agents such as LiAlH4.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3hsfGHMF-xdh0LuDtUb74fmDjfsPu1hdt6nPe_N8KAtFMsH3qT-EeGFdta4VQzBR17Oqb9dwUwrz7j4axSqKzqgDIwZ04FLHvEhE7dhWYBmKnMVBWt1PhWCC1nW533I8sjBuNY0R-2tXi1j42r955rH7KA0rp-0rBgbaJIhK7czDJPWP4Q3WZmMhaqaoIwqMN5S8lp18%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoJ1Vn3ESxXIE7G0m8efhdZI0nOv6oCwt68M7ENLy8wBPKn_xTWczEFLhN5lEB_-wg8Ojzm_EhleTmIEPgvi0qEQKm3zLHpTxOdoYJqtPEEDd0PoSULHmi2dVXSWqvR1JVWhG0uwNvaF2m6JYgh1s%3D)] In contrast, the unprotected analog, 4-bromobutanal, would undergo undesired side reactions such as self-condensation, enolization, or direct reaction with such reagents, making a sequential synthesis strategy unfeasible.
| Evidence Dimension | Compatibility with Common Synthetic Reagents |
| Target Compound Data | Stable (Acetal group is non-reactive) |
| Comparator Or Baseline | 4-Bromobutanal: Unstable (Aldehyde group is highly reactive) |
| Quantified Difference | Qualitative (Enables reaction feasibility vs. leads to reaction failure) |
| Conditions | Presence of strong bases (e.g., LDA, NaH), organometallic reagents (e.g., R-MgBr, R-Li), or hydride reducing agents. |
This stability is a critical procurement factor, as it avoids the need for additional protection/deprotection steps, simplifying process development and improving overall yield.
The Carbon-Bromine bond is inherently more reactive towards oxidative addition and nucleophilic substitution than the Carbon-Chlorine bond. For critical transformations like Grignard reagent formation, the established reactivity order is C-I > C-Br > C-Cl.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET_j-5rRJ01r_mBTluciSXuPqPOHUKTloYFGCfJCWFXykdhUcBloKtFdkvE4znGqfviMPaOQk2dSfN1hsvFRexBWT1ZeMa_FoBjCezUOypBOZMA_fKK9zrgCaYPpZlNDP9_y_A10h8myJHkwqGyJzCPQbCD7Nw6aS06E9_YSCwZ7tUUSQyRtEE6E8Le-n1el9s4b5sn-EpHeD1iZghIAeqbXvfkxpIphEVWTa_lWory56I-623xyZa2uLn-GADK1LN9hZEdPypPb7T2MTVw2ObHg2IxouH1yflIYGa5zo%3D)] This allows reactions involving 4-Bromo-1,1-dimethoxybutane to proceed under significantly milder conditions (e.g., lower initiation temperatures) than its chloro- analog, 4-chloro-1,1-dimethoxybutane. This is crucial for preserving thermally sensitive functional groups in complex substrates.
| Evidence Dimension | Relative Reactivity of Carbon-Halogen Bond |
| Target Compound Data | Higher (C-Br) |
| Comparator Or Baseline | 4-Chloro-1,1-dimethoxybutane: Lower (C-Cl) |
| Quantified Difference | Qualitative (Allows for milder reaction conditions) |
| Conditions | Formation of Grignard reagents; Nucleophilic substitution reactions (e.g., Williamson ether synthesis, alkylation of amines). |
Choosing the bromo- derivative de-risks syntheses by widening the process window and enhancing compatibility with sensitive functional groups, a key consideration in pharmaceutical process development.
The orthogonal nature of the functional groups in 4-Bromo-1,1-dimethoxybutane allows for clean, selective reaction at the bromide terminus. For example, conversion to the corresponding Grignard reagent proceeds cleanly, leaving the acetal intact for later deprotection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3hsfGHMF-xdh0LuDtUb74fmDjfsPu1hdt6nPe_N8KAtFMsH3qT-EeGFdta4VQzBR17Oqb9dwUwrz7j4axSqKzqgDIwZ04FLHvEhE7dhWYBmKnMVBWt1PhWCC1nW533I8sjBuNY0R-2tXi1j42r955rH7KA0rp-0rBgbaJIhK7czDJPWP4Q3WZmMhaqaoIwqMN5S8lp18%3D)] In contrast, using a symmetric precursor like 1,4-dibromobutane to achieve the same transformation is problematic. Selective mono-Grignard formation from 1,4-dibromobutane is difficult to control and often results in a mixture of the desired mono-reagent, the di-Grignard reagent, and Wurtz coupling byproducts, leading to significant yield loss and purification challenges.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET_j-5rRJ01r_mBTluciSXuPqPOHUKTloYFGCfJCWFXykdhUcBloKtFdkvE4znGqfviMPaOQk2dSfN1hsvFRexBWT1ZeMa_FoBjCezUOypBOZMA_fKK9zrgCaYPpZlNDP9_y_A10h8myJHkwqGyJzCPQbCD7Nw6aS06E9_YSCwZ7tUUSQyRtEE6E8Le-n1el9s4b5sn-EpHeD1iZghIAeqbXvfkxpIphEVWTa_lWory56I-623xyZa2uLn-GADK1LN9hZEdPypPb7T2MTVw2ObHg2IxouH1yflIYGa5zo%3D)]
| Evidence Dimension | Selectivity in Mono-functionalization |
| Target Compound Data | High (Orthogonal functional groups allow selective reaction at one site) |
| Comparator Or Baseline | 1,4-Dibromobutane: Low (Difficult to control reaction at only one of two identical sites) |
| Quantified Difference | High selectivity vs. Mixture of products |
| Conditions | Formation of a mono-Grignard reagent for subsequent C-C bond formation. |
This compound guarantees high chemoselectivity, leading to cleaner reactions, higher isolated yields of the desired intermediate, and simpler, more cost-effective purification protocols.
Ideal for synthetic routes requiring the introduction of a 4-oxobutyl moiety into a molecule that already contains base-sensitive or nucleophile-sensitive functional groups. The stability of the acetal allows for functionalization via the bromide (e.g., alkylation of an amine or phenol) under basic conditions, followed by a simple acidic workup to reveal the aldehyde for subsequent reactions like reductive amination or Wittig olefination.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3hsfGHMF-xdh0LuDtUb74fmDjfsPu1hdt6nPe_N8KAtFMsH3qT-EeGFdta4VQzBR17Oqb9dwUwrz7j4axSqKzqgDIwZ04FLHvEhE7dhWYBmKnMVBWt1PhWCC1nW533I8sjBuNY0R-2tXi1j42r955rH7KA0rp-0rBgbaJIhK7czDJPWP4Q3WZmMhaqaoIwqMN5S8lp18%3D)]
Serves as a reliable precursor for 4,4-dimethoxybutylmagnesium bromide. This Grignard reagent can be used to add a protected four-carbon aldehyde chain to electrophiles such as ketones, esters, or epoxides. The enhanced reactivity of the C-Br bond ensures efficient Grignard formation under mild conditions, and the acetal's stability prevents self-reaction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET_j-5rRJ01r_mBTluciSXuPqPOHUKTloYFGCfJCWFXykdhUcBloKtFdkvE4znGqfviMPaOQk2dSfN1hsvFRexBWT1ZeMa_FoBjCezUOypBOZMA_fKK9zrgCaYPpZlNDP9_y_A10h8myJHkwqGyJzCPQbCD7Nw6aS06E9_YSCwZ7tUUSQyRtEE6E8Le-n1el9s4b5sn-EpHeD1iZghIAeqbXvfkxpIphEVWTa_lWory56I-623xyZa2uLn-GADK1LN9hZEdPypPb7T2MTVw2ObHg2IxouH1yflIYGa5zo%3D)]
A key building block for synthesizing substituted piperidines and other nitrogen heterocycles. The compound can be used to N-alkylate a primary amine, followed by acidic deprotection of the acetal to reveal the aldehyde, which can then undergo intramolecular reductive amination to form the heterocyclic ring in a controlled, high-yield manner.
Flammable;Irritant